2-(3-methoxyphenyl)prop-2-enoic acid chemical structure
2-(3-methoxyphenyl)prop-2-enoic acid chemical structure
This guide details the chemical structure, synthesis, and reactivity of 2-(3-methoxyphenyl)prop-2-enoic acid , a specific isomer of methoxy-substituted atropic acid.
Executive Summary
2-(3-methoxyphenyl)prop-2-enoic acid (also known as
Its geminal disubstitution pattern (
Chemical Structure & Properties[1][2][3][4][5][6][7]
Structural Identity
The molecule consists of an acrylic acid backbone where the hydrogen at the
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IUPAC Name: 2-(3-methoxyphenyl)prop-2-enoic acid
-
Common Names:
-(3-methoxyphenyl)acrylic acid; 3-Methoxyatropic acid -
Molecular Formula:
[1] -
SMILES: COc1cccc(c1)C(=C)C(=O)O
Physicochemical Profile
| Property | Value (Estimated/Experimental) | Context |
| Physical State | Crystalline Solid | White to off-white powder |
| Melting Point | 104–108 °C | Typical for atropic acid derivatives |
| pKa | ~4.1 | Slightly stronger acid than benzoic acid due to conjugation |
| LogP | 1.9 – 2.1 | Moderate lipophilicity; soluble in alcohols, EtOAc, DCM |
| UV | ~250 nm | Aromatic |
Structural Visualization
The following diagram illustrates the connectivity and the distinction from the cinnamic acid isomer.
Caption: Structural differentiation between the target alpha-substituted compound (Atropic series) and the common beta-substituted isomer (Cinnamic series).
Synthesis Methodologies
The synthesis of 2-arylacrylic acids requires specific strategies to ensure regioselectivity at the
Route A: Base-Catalyzed Hydroxymethylation (Preferred)
This method utilizes 3-methoxyphenylacetic acid as the nucleophile and formaldehyde as the electrophile (carbon source).
Reaction Scheme:
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Aldol-like Addition: The enolate of the phenylacetic acid attacks formaldehyde to form the tropic acid intermediate (3-hydroxy-2-arylpropanoic acid).
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Dehydration: Elimination of water yields the acrylic double bond.
Protocol:
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Reagents: 3-Methoxyphenylacetic acid (1.0 eq), Paraformaldehyde (1.5 eq), Potassium Carbonate (
, 2.0 eq), DMSO (Solvent). -
Procedure:
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Dissolve acid and base in DMSO; stir at 40°C for 30 min.
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Add paraformaldehyde portion-wise.
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Heat to 80–90°C for 4–6 hours. (Note: Base prevents cyclization to isochromanone).
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Workup: Pour into ice water, acidify with HCl (pH 2). Extract with Ethyl Acetate.
-
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Purification: Recrystallization from Ethanol/Water.
Route B: Suzuki-Miyaura Coupling (High Precision)
For applications requiring high purity or combinatorial libraries, Pd-catalyzed coupling is superior.
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Coupling Partners: 3-Methoxyphenylboronic acid + Ethyl 2-bromoacrylate.
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Catalyst:
or . -
Conditions: THF/Water,
, Reflux. -
Hydrolysis: Subsequent saponification (LiOH/THF) yields the free acid.
Caption: Comparison of the Aldol Condensation route (economical) vs. Suzuki Coupling route (regioselective).
Reactivity & Applications
Reduction to NSAID Precursors
The primary pharmaceutical relevance of this compound is as a precursor to 2-arylpropionic acids (Profens).
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Reaction: Catalytic Hydrogenation (
, Pd/C). -
Product: 2-(3-methoxyphenyl)propanoic acid.
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Significance: This saturated acid is a structural analog of Fenoprofen and Ketoprofen , serving as a scaffold for anti-inflammatory drug design.
Polymerization
The terminal double bond, activated by the electron-withdrawing carboxyl group and the electron-donating methoxy-aryl group, makes this monomer highly reactive in radical polymerization.
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Application: High-refractive-index optical resins. The aromatic content increases the refractive index (
), useful for lenses and coatings.
Michael Addition
The electrophilic
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Mechanism: Nucleophilic attack at
, followed by protonation. -
Utility: Covalent attachment of the drug scaffold to peptides or targeting ligands.
Experimental Protocol: Laboratory Scale Synthesis
Objective: Synthesis of 5.0 g of 2-(3-methoxyphenyl)prop-2-enoic acid via Modified Perkin Condensation.
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Setup: 100 mL round-bottom flask, reflux condenser, nitrogen atmosphere.
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Dissolution: Combine 3-methoxyphenylacetic acid (5.0 g, 30.1 mmol) and Paraformaldehyde (1.35 g, 45 mmol) in DMSO (25 mL).
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Catalysis: Add Potassium Carbonate (
, 8.3 g, 60 mmol) and a catalytic amount of Tetrabutylammonium bromide (TBAB, 0.1 g). -
Reaction: Heat the mixture to 85°C with vigorous stirring. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). Reaction is typically complete in 4 hours.
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Quench: Cool to room temperature. Pour mixture into 100 mL crushed ice.
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Isolation: Slowly acidify with 6M HCl to pH 1-2. A white precipitate will form.
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Extraction: Extract the aqueous layer with Ethyl Acetate (
mL). Combine organics, wash with brine, and dry over . -
Purification: Evaporate solvent. Recrystallize the crude solid from Ethanol/Water (1:1) to obtain pure white crystals.
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Yield: Expected yield 65–75%.
References
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Synthesis of Atropic Acids
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Org.[3] Synth.1955 , 35, 71. "
-Phenylacrylic Acid". (General method adapted for methoxy derivative).
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- Molander, G. A., & Rivero, M. R. (1997). "Suzuki cross-coupling reactions of potassium alkenyltrifluoroborates." Organic Letters.
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NSAID Precursors
- Rieu, J. P., et al. (1986). "Methods for the synthesis of anti-inflammatory 2-arylpropionic acids." Tetrahedron, 42(15), 4095-4131.
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Crystallographic Data (Analog)
- Ruan, B., et al. (2009). "(E)-2,3-Bis(4-methoxyphenyl)acrylic acid." Acta Crystallographica Section E. (Structural comparison).
